molecular formula C13H19NO2 B1415070 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde CAS No. 21635-78-9

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde

Cat. No. B1415070
CAS RN: 21635-78-9
M. Wt: 221.29 g/mol
InChI Key: VPQDJWZOKQGORL-UHFFFAOYSA-N
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Description

“4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde” is a chemical compound with the molecular formula C13H19NO2 . It is used for research purposes.

Scientific Research Applications

Synthesis and Optical Properties

  • Synthesis of Schiff Base Compounds: Schiff base compounds synthesized using ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde showed notable nonlinear refractive indices and optical limiting properties, suggesting potential in optical applications (Abdullmajed et al., 2021).

Reductive Monoalkylation

  • Monoalkylation of Ethyl (4-methoxy-3-nitrophenyl) Acetate: A study explored the reductive monoalkylation process using hydrogen and Pd/C in ethanol, leading to the formation of secondary benzyl amino aryls, which can be extended to various nitro aryls (Sydnes et al., 2008).

Antiviral Bioactivities

  • Alpha-Aminophosphonate Derivatives: Synthesis of alpha-aminophosphonate derivatives involving substituted benzaldehydes displayed moderate to good antiviral activity, showing promise for therapeutic applications (Xu et al., 2006).

Corrosion Inhibition

  • Schiff Base Compounds as Corrosion Inhibitors: Schiff base compounds derived from benzaldehydes, including 4-amino benzoates, showed effective corrosion inhibition in steel, suggesting applications in material protection (Emregül & Hayvalı, 2006).

Biological Activity of Fluorinated Compounds

  • Synthesis and Biological Activity: Fluorinated compounds synthesized from reactions involving benzaldehydes exhibited activity against bacteria and fungi, indicating potential in antimicrobial therapies (Raache et al., 2016).

OLED Material Synthesis

  • Low Molecular Weight OLED Material: Synthesis of a compound from 4-[hydroxymethyl(methyl)amino]benzaldehyde resulted in an efficient solid-state emission material with potential in organic light-emitting diode (OLED) technology (Percino et al., 2019).

Catalytic and Biological Activities

  • Aminonaphthols in Aryl Aldehyde Ethylation: Aminonaphthol, derived from benzaldehyde, was used to catalyze the enantioselective ethylation of aryl aldehydes, showing high enantioselectivity and potential in asymmetric catalysis (Liu et al., 2001).

Renewable Benzyl Alcohol Production

  • Engineering E. coli for Benzyl Alcohol Production: Escherichia coli was engineered to produce benzyl alcohol from glucose via a non-natural pathway involving benzaldehyde, highlighting a renewable approach to producing this valuable compound (Pugh et al., 2015).

properties

IUPAC Name

4-[2-ethoxyethyl(ethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(9-10-16-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQDJWZOKQGORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652279
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde

CAS RN

21635-78-9
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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